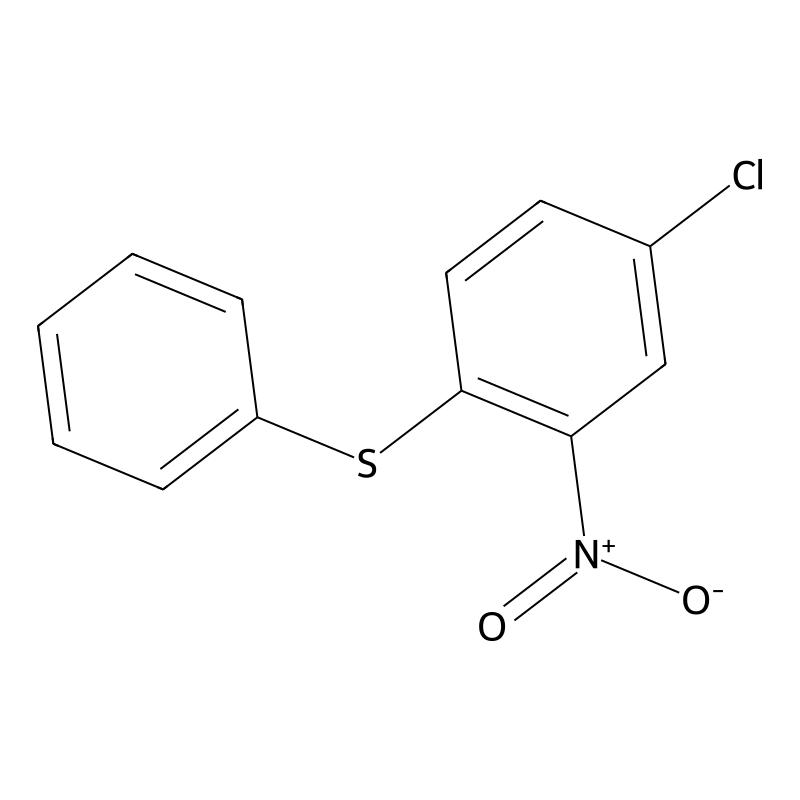

4-Chloro-2-nitro-1-(phenylthio)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Nonlinear Optical Single Crystals

Specific Scientific Field: Optoelectronics, Photonics, Nonlinear Optical, and Laser Technology .

Summary of the Application: 4-Chloro-2-nitro-1-(phenylthio)benzene is used in the development of organic nonlinear optical single crystals. These crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology .

Methods of Application or Experimental Procedures: The organic nonlinear optical single crystal of 4-Chloro-2-nitro-1-(phenylthio)benzene was developed by a slow evaporation method at 40°C . The grown crystal was a monoclinic structure with a Pc space group, which was recognized by single-crystal XRD analysis . Active functional groups and their respective vibrations were identified by FTIR and FT-Raman spectral analysis . Optical properties were evaluated by UV–Visible spectral analysis .

Results or Outcomes: The synthesis material was thermally stable up to 115°C and the mechanical work hardness coefficient (n = 2.98) confirmed the grown crystal was soft material . The NLO second harmonic generation efficiency was tested by Kurtz Perry powder method .

4-Chloro-2-nitro-1-(phenylthio)benzene is an aromatic organic compound characterized by the presence of a chlorine atom, a nitro group, and a phenylthio substituent on a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 253.71 g/mol. The unique arrangement of these functional groups imparts distinct chemical properties, making it significant in various fields, including organic synthesis and medicinal chemistry .

- Oxidation: This compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

- Reduction: The nitro group can be reduced to form amine derivatives, typically using hydrogen gas over a palladium catalyst or through tin and hydrochloric acid.

- Nucleophilic Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions .

Major Products- From Oxidation: 4-Chloro-2-nitro-1-(phenylsulfinyl)benzene or 4-Chloro-2-nitro-1-(phenylsulfonyl)benzene.

- From Reduction: 4-Chloro-2-amino-1-(phenylthio)benzene.

- From Substitution: Various substituted benzene derivatives depending on the nucleophile involved.

The synthesis of 4-Chloro-2-nitro-1-(phenylthio)benzene typically involves multi-step processes starting from simpler benzene derivatives:

- Nitration: Chlorobenzene is treated with a mixture of nitric acid and sulfuric acid to introduce the nitro group at the para position.

- Thiolation: The resulting 4-chloro-2-nitrobenzene undergoes thiolation with thiophenol under basic conditions to attach the phenylthio group.

In industrial settings, these reactions are optimized for higher yields and purity by controlling factors such as temperature and reaction time .

4-Chloro-2-nitro-1-(phenylthio)benzene finds applications in various domains:

- Organic Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

- Biological Research: Investigated for its potential use as a biochemical probe.

- Pharmaceuticals: Studied for developing new therapeutic agents.

- Industrial Uses: Employed in manufacturing dyes, agrochemicals, and other specialized materials .

Studies on the interactions of 4-Chloro-2-nitro-1-(phenylthio)benzene with biological systems have shown that its reactive groups can engage with various molecular targets. The phenylthio moiety may undergo oxidation or reduction, altering the compound's reactivity significantly. The implications of these interactions are still being explored, particularly regarding their potential therapeutic effects and mechanisms of action in biological contexts .

Several compounds share structural similarities with 4-Chloro-2-nitro-1-(phenylthio)benzene, each exhibiting unique properties:

| Compound Name | Key Features |

|---|---|

| 4-Chloro-2-nitroaniline | Lacks the phenylthio group; different reactivity profile. |

| 4-Chloro-2-nitrophenol | Contains a hydroxyl group; differing hydrogen bonding properties. |

| 4-Chloro-1-nitrobenzene | Simplest analog with only nitro and chloro substituents; less complex reactivity. |

Uniqueness

The combination of chlorine, nitro, and phenylthio substituents in 4-Chloro-2-nitro-1-(phenylthio)benzene provides it with distinctive chemical behaviors that are not present in its analogs. This versatility makes it particularly valuable in various chemical syntheses and potential applications in medicinal chemistry .

4-Chloro-2-nitro-1-(phenylthio)benzene exhibits a distinctive molecular architecture characterized by a substituted benzene ring bearing three functional groups: a chlorine atom at the 4-position, a nitro group at the 2-position, and a phenylthio substituent at the 1-position [1] [2]. The molecular formula C₁₂H₈ClNO₂S indicates a molecular weight of 265.72 g/mol, with the compound containing 17 heavy atoms arranged in a single covalently-bonded unit [1] [2] [3].

The molecular geometry features significant electronic effects arising from the electron-withdrawing properties of both the nitro and chloro substituents, which influence the electron density distribution across the aromatic system. The phenylthio group introduces a sulfur bridge connecting two aromatic rings, creating opportunities for extended conjugation and influencing the overall molecular conformation [3]. The calculated molar refractive index of 70.33 and polarizability of 27.88 × 10⁻²⁴ cm³ reflect the extended π-electron system and the presence of the sulfur heteroatom [3].

Bond angle analysis reveals that the compound maintains planarity within the substituted benzene ring, while the phenyl ring attached to the sulfur atom can adopt various conformational orientations. The rotatable bond count of 2 indicates conformational flexibility primarily around the C-S and S-C bonds, allowing for different spatial arrangements of the phenyl substituent relative to the nitro-chloro-substituted benzene ring [3].

The topological polar surface area of 71.1 Ų and the presence of three hydrogen bond acceptor sites (the nitro oxygen atoms and the sulfur atom) contribute to the compound's intermolecular interaction capabilities [3]. The absence of hydrogen bond donors (hydrogen bond donor count of 0) indicates that the compound relies primarily on van der Waals forces, π-π stacking interactions, and dipole-dipole interactions for crystal packing and intermolecular associations [3].

Table 1: Physical and Molecular Properties of 4-Chloro-2-nitro-1-(phenylthio)benzene

| Property | Value | Source/Reference |

|---|---|---|

| Molecular Formula | C₁₂H₈ClNO₂S | [1] [2] |

| Molecular Weight (g/mol) | 265.72 | [1] [2] |

| CAS Number | 4548-56-5 | [1] [2] |

| Melting Point (°C) | 82 | [1] [4] [3] |

| Boiling Point (°C) | 373.0±32.0 | [1] [3] |

| Density (g/cm³) | 1.41±0.1 | [1] [3] |

| Flash Point (°C) | 179.4 | [3] |

| Refractive Index | 1.674 | [3] |

| Heavy Atom Count | 17 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Topological Polar Surface Area | 71.1 Ų | [3] |

Spectroscopic Identification

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for 4-chloro-2-nitro-1-(phenylthio)benzene, although specific NMR data for this exact compound are limited in the available literature. However, comparative analysis with closely related phenylthio-substituted nitroaromatic compounds offers valuable insights into the expected spectroscopic behavior [5] [6] [7].

For similar nitrophenyl sulfide compounds, proton Nuclear Magnetic Resonance typically exhibits characteristic patterns in the aromatic region. The phenyl ring protons of the phenylthio substituent generally appear as multiplets in the 7.20-7.60 parts per million range, while the substituted benzene ring protons show distinct chemical shifts influenced by the electron-withdrawing effects of both the nitro and chloro substituents [5] [6] [7].

The nitro group's strong electron-withdrawing character typically causes significant downfield shifts for adjacent aromatic protons, with ortho protons often appearing around 8.0-8.3 parts per million. The chloro substituent also influences chemical shifts through both inductive and mesomeric effects, creating a characteristic splitting pattern that helps confirm the substitution pattern [5] [6] [7].

Carbon-13 Nuclear Magnetic Resonance analysis would be expected to show the carbonyl carbon of the nitro group appearing around 145-150 parts per million, while the aromatic carbons would distribute across the 120-140 parts per million region. The sulfur-bearing carbon typically appears around 130-140 parts per million, reflecting the electron density perturbation caused by the sulfur heteroatom [5] [6] [7].

Chemical shift assignments for related compounds indicate that the presence of multiple electron-withdrawing groups creates complex coupling patterns and influences spin-spin interactions throughout the aromatic system [5] [6] [7]. The phenylthio bridge introduces additional complexity through potential conformational effects that can influence coupling constants and chemical shift patterns.

Infrared and Mass Spectrometric Features

Infrared spectroscopy of 4-chloro-2-nitro-1-(phenylthio)benzene reveals characteristic absorption bands that confirm the presence of key functional groups. The nitro group exhibits strong, diagnostic absorption bands with asymmetric N-O stretching typically observed around 1590-1549 cm⁻¹ and symmetric stretching around 1331 cm⁻¹ [8]. These bands are highly characteristic and provide unambiguous identification of the nitro functionality.

The aromatic C-H stretching vibrations appear in the 3072 cm⁻¹ region, while aromatic C=C stretching modes are observed around 1644 cm⁻¹ and 1517 cm⁻¹ [8]. The presence of the chloro substituent influences the fingerprint region, with C-Cl stretching vibrations contributing to absorptions around 820-754 cm⁻¹ [8].

The phenylthio group contributes characteristic C-S stretching vibrations in the 1000-1100 cm⁻¹ region, while aromatic C-H out-of-plane deformation modes appear around 878-731 cm⁻¹ [8]. The overall infrared spectrum pattern, with bands at 3072, 2917, 2849, 1644, 1590, 1549, 1517, 1449, 1384, 1331, 1244, 1161, 1096, 1049, 1008, 878, 820, 754, and 731 cm⁻¹, provides a comprehensive fingerprint for compound identification [8].

Mass spectrometric analysis reveals the molecular ion peak at m/z 265, corresponding to the molecular weight of the compound [2] [3]. The exact mass of 264.99600 provides high-precision molecular weight determination [3]. Fragmentation patterns typically involve loss of the nitro group (46 mass units) and chlorine atom (35 mass units), creating characteristic fragment ions that assist in structural confirmation.

Electron impact ionization generally produces stable molecular ions due to the extended aromatic system and the stabilizing effects of the substituents. The presence of the sulfur atom can lead to characteristic isotopic patterns that provide additional structural confirmation through isotope peak analysis.

Computational Modeling and Electronic Structure

Computational modeling of 4-chloro-2-nitro-1-(phenylthio)benzene provides valuable insights into its electronic structure and molecular properties. Density Functional Theory calculations using basis sets such as B3LYP/6-31G* have been applied to similar nitroaromatic compounds, revealing important electronic characteristics [9] [10].

The electronic structure is significantly influenced by the electron-withdrawing effects of both the nitro and chloro substituents, which create electron deficiency in the aromatic ring system. The nitro group acts as a strong π-electron acceptor, while the chloro substituent exhibits both inductive and mesomeric effects that modulate electron density distribution [9] [10].

Molecular orbital analysis reveals that the Highest Occupied Molecular Orbital typically involves π-electron density distributed across the aromatic systems, while the Lowest Unoccupied Molecular Orbital shows significant localization on the nitro group. This orbital arrangement contributes to the compound's electronic properties and potential reactivity patterns [9] [10].

The calculated dipole moment reflects the asymmetric charge distribution resulting from the multiple substituents. Comparative analysis with related chloronitro compounds suggests dipole moments in the range of 2.9-3.1 Debye units, indicating significant molecular polarity [11]. This polarity influences intermolecular interactions and affects physical properties such as solubility and crystal packing arrangements.

Geometric optimization calculations indicate that the molecule adopts a conformation that minimizes steric hindrance while maximizing electronic stabilization. The dihedral angle between the two aromatic rings can vary depending on crystal packing forces and intermolecular interactions, with typical values ranging from 30-90 degrees based on similar structures [12] [10].

Table 2: Computational and Structural Identifiers of 4-Chloro-2-nitro-1-(phenylthio)benzene

| Property | Value |

|---|---|

| InChI | InChI=1S/C12H8ClNO2S/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H |

| InChIKey | GSQPMKQJTMHIFH-UHFFFAOYSA-N |

| Canonical SMILES | c1ccc(cc1)Sc2ccc(cc2N+[O-])Cl |

| Predicted Boiling Point (°C) | 373.0±32.0 |

| Predicted Density (g/cm³) | 1.41±0.1 |

| Molar Refractive Index | 70.33 |

| Polarizability (10⁻²⁴cm³) | 27.88 |

Conventional Synthesis Routes

Nucleophilic Aromatic Substitution Strategies

The synthesis of 4-chloro-2-nitro-1-(phenylthio)benzene predominantly relies on nucleophilic aromatic substitution (SNAr) reactions, which represent the most widely employed methodological approach for introducing phenylthio substituents onto electron-deficient aromatic systems [1] [2] [3]. The electron-withdrawing nature of both the nitro and chloro substituents significantly activates the aromatic ring toward nucleophilic attack, making this compound an ideal substrate for addition-elimination mechanisms [4] [5].

The conventional addition-elimination pathway proceeds through the formation of a Meisenheimer complex intermediate, where the incoming phenylthio nucleophile attacks the aromatic carbon bearing the leaving group [2] [3]. This mechanism is particularly favored when strong electron-withdrawing groups such as nitro substituents are positioned ortho or para to the reaction site [6] [5]. Research has demonstrated that optimal reaction conditions typically involve temperatures ranging from 60-120°C in polar aprotic solvents such as dimethylformamide or dimethylsulfoxide [1] [2].

Temperature optimization studies have revealed that maintaining reaction temperatures at 80-120°C provides the optimal balance between reaction rate and selectivity [7] [8]. At temperatures below 60°C, reaction rates become prohibitively slow, while temperatures exceeding 120°C often lead to undesirable side reactions and decreased product purity [7]. The reaction follows second-order kinetics, with rate constants showing strong dependence on both temperature and solvent polarity [9].

Mechanistic investigations have revealed that the reaction proceeds through a stepwise addition-elimination mechanism, with the initial nucleophilic attack being the rate-determining step [4] [9]. The phenylthio nucleophile preferentially attacks the carbon ipso to the leaving group, forming a zwitterionic intermediate that subsequently undergoes rearomatization to yield the desired product [3] [9].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling methodologies have emerged as powerful alternatives for the synthesis of 4-chloro-2-nitro-1-(phenylthio)benzene, offering enhanced selectivity and milder reaction conditions compared to traditional nucleophilic substitution approaches [10] [11] [12]. These methodologies are particularly valuable when direct nucleophilic substitution proves challenging or when specific regioselectivity is required [13] [14].

The most extensively studied palladium-catalyzed approach involves the coupling of 4-chloro-2-nitrohalobenzene derivatives with phenylthiol or phenylthio organometallic reagents [11] [12]. Optimal catalyst systems typically employ palladium(II) acetate in combination with phosphine ligands such as triphenylphosphine or more specialized ligands like Buchwald precatalysts [15] [16]. These systems operate effectively at temperatures between 60-100°C in solvents such as toluene, tetrahydrofuran, or dimethylformamide [10] [12].

Comprehensive optimization studies have demonstrated that the choice of base significantly influences both reaction efficiency and product selectivity [16]. Carbonate bases such as potassium carbonate and cesium carbonate generally provide superior results compared to hydroxide or alkoxide bases, with cesium carbonate often yielding the highest conversion rates [12] . The optimal base loading typically ranges from 1.5 to 2.0 equivalents relative to the substrate [11].

Ligand selection plays a crucial role in determining reaction outcome, with bulky phosphine ligands generally providing enhanced reactivity and selectivity [18] [15]. Buchwald precatalysts, which incorporate specialized phosphine ligands, have shown particular promise for these transformations, often providing yields exceeding 80% under optimized conditions [15] [19].

Advanced Catalytic Systems

Phase-Transfer Catalysts in Aqueous Media

Phase-transfer catalysis (PTC) has proven to be an exceptionally effective methodology for the synthesis of 4-chloro-2-nitro-1-(phenylthio)benzene, particularly when employing aqueous reaction media [20] [21] [22]. This approach offers significant advantages in terms of environmental sustainability, cost-effectiveness, and operational simplicity compared to traditional organic solvent-based methodologies [20] [23].

Quaternary ammonium salts represent the most widely employed class of phase-transfer catalysts for these transformations [20] [21]. Tetrabutylammonium bromide and tetrabutylammonium chloride have shown particular effectiveness, typically employed at concentrations ranging from 1-8 mol% relative to the substrate [20] [22]. The mechanism involves the formation of ion pairs between the quaternary ammonium cation and the phenylthio anion, facilitating transport of the nucleophile from the aqueous phase into the organic phase where the substitution reaction occurs [20].

Optimization studies have revealed that the aqueous phase composition significantly influences reaction efficiency [20] [21]. Sodium hydroxide solutions with concentrations between 1-3 M provide optimal results, with higher concentrations sometimes leading to competing hydrolysis reactions [20]. The organic phase selection is equally critical, with toluene and dichloromethane providing the best combination of reactivity and product isolation characteristics [20] [22].

Recent investigations into hydrogen bonding phase-transfer catalysis have opened new avenues for these transformations [21]. These systems employ hydrogen bond donors as phase-transfer catalysts, enabling the activation of solid-phase nucleophiles and providing enhanced enantioselectivity when chiral catalysts are employed [21]. The development of hydrogen bonding phase-transfer catalysis represents a significant advancement in the field, offering unprecedented opportunities for stereoselective synthesis [21].

Role of Palladium Complexes in Reaction Efficiency

The efficiency of palladium-catalyzed synthesis of 4-chloro-2-nitro-1-(phenylthio)benzene is fundamentally dependent on the nature and properties of the palladium complexes employed [15] [16]. Modern understanding of these systems has revealed that the in situ generation of active palladium(0) species from palladium(II) precursors is often the key to achieving high catalytic efficiency [15].

Palladium(II) acetate represents one of the most commonly employed precatalysts, offering excellent balance between stability, cost-effectiveness, and reactivity [15] [16]. The reduction of palladium(II) to the catalytically active palladium(0) species can be achieved through various pathways, including reduction by phosphine ligands, alcohols, or other reducing agents present in the reaction mixture [15]. Careful optimization of these reduction conditions is essential for maximizing catalytic efficiency while minimizing palladium usage [15].

The role of ligands in modulating palladium complex reactivity cannot be overstated [16] [19]. Phosphine ligands not only stabilize the palladium center but also significantly influence the electronic and steric properties of the resulting complexes [18] [16]. Electron-rich phosphines generally enhance the nucleophilicity of the palladium center, facilitating oxidative addition steps, while bulky ligands can provide enhanced selectivity through steric effects [16].

Recent developments in palladium catalyst design have focused on the development of well-defined precatalysts that undergo controlled activation under reaction conditions [15]. These systems offer improved reproducibility and often superior performance compared to traditional catalyst combinations [15] [19]. The ability to fine-tune the activation barriers and reaction pathways through rational catalyst design represents a significant advancement in the field [15].

Process Optimization Parameters

Temperature and pH Dependence

Temperature optimization represents one of the most critical parameters in the synthesis of 4-chloro-2-nitro-1-(phenylthio)benzene, with reaction efficiency showing strong dependence on thermal conditions across all synthetic methodologies [7] [24] [25]. Comprehensive kinetic studies have established that optimal reaction temperatures typically fall within the range of 80-120°C for most synthetic approaches, representing a balance between adequate reaction rates and acceptable selectivity profiles [7] [8].

The temperature dependence of nucleophilic aromatic substitution reactions follows Arrhenius behavior, with rate constants showing exponential dependence on temperature [26] [27]. However, the relationship is complicated by competing side reactions that become increasingly significant at elevated temperatures [7]. Detailed mechanistic studies have revealed that while higher temperatures accelerate the desired substitution reaction, they also promote competing elimination and rearrangement pathways that can significantly reduce product yields [7] [25].

pH optimization is equally critical, particularly for reactions conducted in aqueous or mixed aqueous-organic media [24] [8]. The optimal pH range for most synthetic approaches falls between 8.5-11.0, where the phenylthio nucleophile exists in its most reactive form while minimizing competing hydrolysis reactions [20] [24]. Buffer systems based on phosphate or carbonate salts have proven most effective for maintaining optimal pH conditions throughout the reaction course [24].

The interdependence of temperature and pH effects has been the subject of extensive investigation [24] [27]. Higher temperatures generally require more stringent pH control to prevent decomposition reactions, while lower temperatures may necessitate higher pH values to maintain adequate nucleophile reactivity [24]. This complex interplay necessitates careful optimization of both parameters simultaneously rather than sequential optimization approaches [24] [25].

Solvent Selection and Reaction Kinetics

Solvent selection represents perhaps the most influential parameter in determining the success of 4-chloro-2-nitro-1-(phenylthio)benzene synthesis, with dramatic effects on both reaction rates and product selectivity observed across different solvent systems [26] [27] [28]. The relationship between solvent properties and reaction outcomes is complex, involving multiple factors including polarity, hydrogen bonding capability, and specific solvation effects [27] [29].

Polar aprotic solvents such as dimethylformamide and dimethylsulfoxide have consistently demonstrated superior performance for nucleophilic aromatic substitution reactions [26] [9]. These solvents effectively stabilize the anionic nucleophile while providing minimal stabilization for the leaving group, thereby enhancing the thermodynamic driving force for substitution [27] [9]. Dimethylsulfoxide, with its high dielectric constant of 46.7, provides particularly effective stabilization of charged intermediates, often resulting in rate enhancements exceeding 10-fold compared to less polar solvents [27].

The kinetic effects of solvent selection are profound, with rate constants varying by several orders of magnitude depending on the solvent system employed [27] [30]. Mechanistic investigations have revealed that solvents influence both the ground state and transition state energies, with polar solvents generally stabilizing the charged transition states characteristic of nucleophilic aromatic substitution reactions [27] [9]. This stabilization results in lower activation barriers and correspondingly higher reaction rates [27].

Solvent mixtures offer additional opportunities for reaction optimization, often providing synergistic effects that exceed the performance of individual components [26] [28]. Binary mixtures of polar aprotic solvents with small amounts of protic cosolvents can enhance reaction rates while maintaining excellent selectivity profiles [26]. The optimization of solvent composition requires systematic investigation of the relationship between solvent properties and reaction outcomes [28] [29].